

# Application Notes and Protocols: Suramin Reverse Transcriptase Inhibition Assay

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## Compound of Interest

Compound Name:	Suramin
CAS No.:	129-46-4; 145-63-1
Cat. No.:	B15564017

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## Introduction

**Suramin** is a polysulfonated naphthylurea that has been utilized for the treatment of trypanosomiasis and onchocerciasis. Its biological activity extends to the inhibition of various enzymes, including reverse transcriptases (RTs) of retroviruses.[1][2] This property has led to its investigation as a potential antiretroviral agent.[1][3] **Suramin** exerts a potent inhibitory effect on the RNA-directed DNA polymerase activity of several retroviruses, including Human Immunodeficiency Virus (HIV).[1] The mechanism of inhibition is competitive with respect to the template-primer, suggesting an interaction with the enzyme's substrate-binding site.[4] These application notes provide a comprehensive protocol for assessing the inhibitory effect of **Suramin** on reverse transcriptase activity using a non-radioactive, ELISA-based method.

## Data Presentation

The inhibitory potency of **Suramin** against various polymerases is summarized in the table below. It is important to note that IC<sub>50</sub> values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

Enzyme/Virus	Inhibitory Concentration (IC50/Ki)	Notes
Reverse Transcriptases		
Oncornaviruses (general)	0.1 - 1 µg/mL (IC50)	General range for several oncornaviruses including M-MLV and AMV.[4]
Rauscher Murine Leukemia Virus (R-MuLV) RT	0.54 µM (Ki)	Competitive inhibition with respect to the template-primer.
Bovine Leukemia Virus (BLV) RT	2.8 µM (IC50)	
Other Polymerases		
DNA Polymerase α	8 µM (IC50)	Non-competitive inhibition with respect to dNTPs and template-primer.[5]
DNA Polymerase β	90 µM (IC50)	Relatively insensitive to Suramin.[5]
DNA Polymerase δ	36 µM (IC50)	[5]

## Experimental Protocols

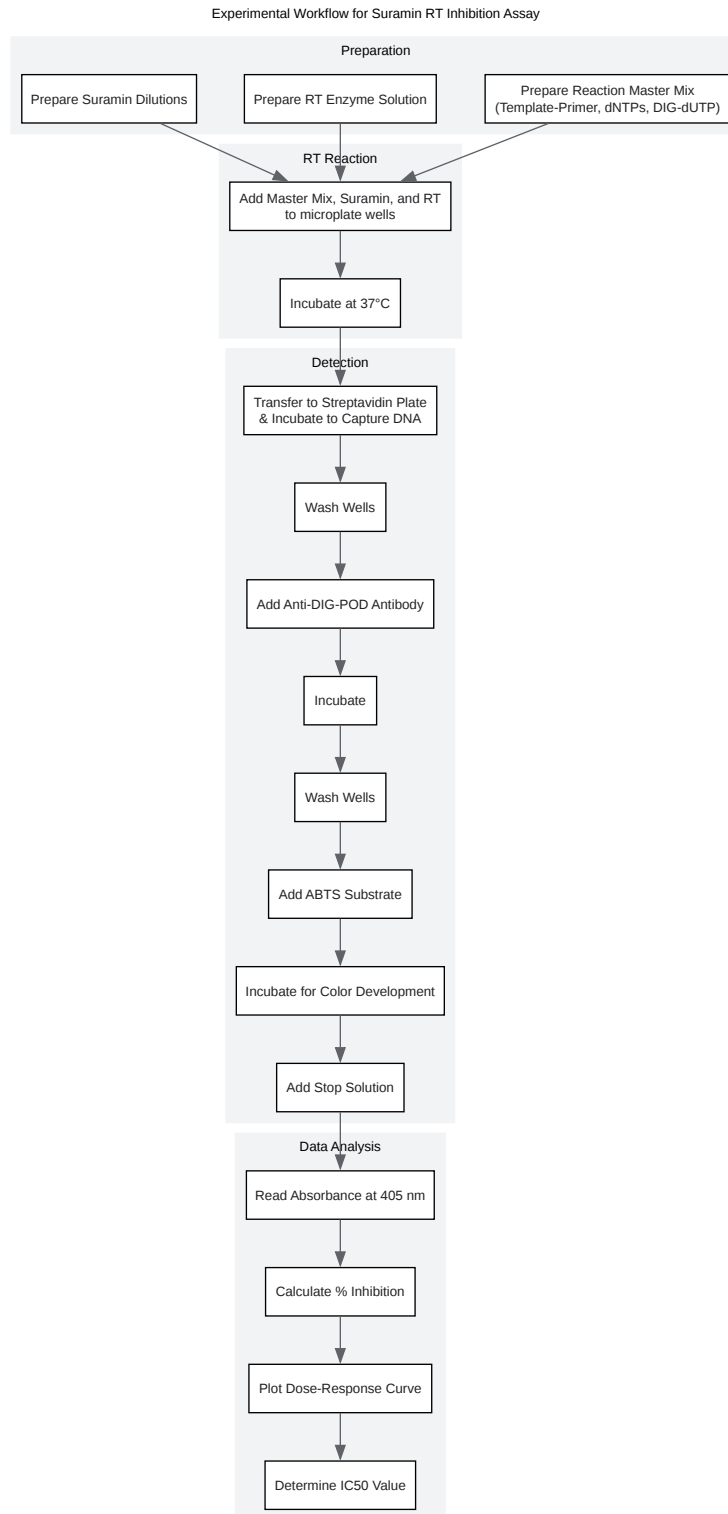
### Principle of the Assay

This protocol describes a non-radioactive reverse transcriptase inhibition assay using a colorimetric ELISA-based method. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase using a biotinylated oligo(dT) primer annealed to a poly(A) template. The biotinylated DNA product is captured on a streptavidin-coated microplate. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction with a substrate like ABTS. The intensity of the color is proportional to the RT activity, and a decrease in color intensity in the presence of **Suramin** indicates inhibition.

### Materials and Reagents

- Recombinant Reverse Transcriptase (e.g., from HIV-1, M-MLV, or AMV)
- **Suramin** sodium salt
- Streptavidin-coated 96-well microplate
- Poly(A) template
- Biotinylated oligo(dT) primer
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- Digoxigenin-11-dUTP (DIG-dUTP)
- Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 3 mM MgCl<sub>2</sub>, 10 mM DTT)
- Lysis Buffer (for sample preparation if using viral lysates)
- Washing Buffer (e.g., PBS with 0.05% Tween-20)
- Anti-digoxigenin-POD, Fab fragments
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
- Stop Solution (e.g., 1% SDS)
- Microplate reader

## Experimental Workflow Diagram



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Caption: Workflow of the **Suramin** reverse transcriptase inhibition assay.

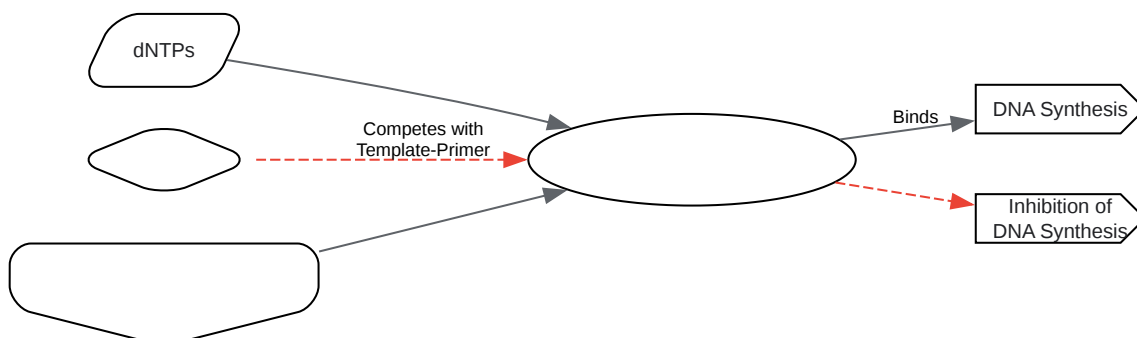
## Step-by-Step Protocol

- Preparation of Reagents:
  - Prepare a stock solution of **Suramin** in sterile water or an appropriate buffer. Create a serial dilution series of **Suramin** to cover a range of concentrations (e.g., 0.01  $\mu\text{M}$  to 100  $\mu\text{M}$ ).
  - Dilute the reverse transcriptase enzyme to the working concentration in an appropriate buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
  - Prepare a reaction master mix containing the poly(A) template, biotinylated oligo(dT) primer, dNTP mix, and DIG-dUTP in the reaction buffer.
- Reverse Transcriptase Reaction:
  - In a 96-well reaction plate (not the streptavidin-coated plate), add the following to each well:
    - Reaction Master Mix
    - **Suramin** solution (at various concentrations) or vehicle control (for 0% inhibition)
    - Diluted Reverse Transcriptase enzyme
  - Include a negative control with no RT enzyme to determine the background signal.
  - Incubate the reaction plate at 37°C for 1-2 hours.
- Capture of DNA Product:
  - Transfer the reaction mixtures from the reaction plate to the streptavidin-coated microplate.
  - Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the streptavidin.

- Detection:
  - Wash the microplate three times with Washing Buffer to remove unbound components.
  - Add the Anti-digoxigenin-POD conjugate diluted in Washing Buffer to each well.
  - Incubate for 1 hour at 37°C.
  - Wash the microplate five times with Washing Buffer.
  - Add the ABTS substrate solution to each well and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development.
  - Stop the reaction by adding the Stop Solution.
- Data Analysis:
  - Measure the absorbance of each well at 405 nm using a microplate reader.
  - Subtract the absorbance of the negative control (no RT) from all other readings.
  - Calculate the percentage of inhibition for each **Suramin** concentration using the following formula: % Inhibition =  $[1 - (\text{Absorbance of Suramin-treated sample} / \text{Absorbance of vehicle control})] \times 100$
  - Plot the percentage of inhibition against the logarithm of the **Suramin** concentration.
  - Determine the IC50 value, which is the concentration of **Suramin** that causes 50% inhibition of the reverse transcriptase activity, by fitting the data to a sigmoidal dose-response curve.

## Mechanism of Inhibition

**Suramin** acts as a competitive inhibitor of reverse transcriptase with respect to the template-primer. This means that **Suramin** directly competes with the RNA/DNA hybrid for binding to the active site of the enzyme, thereby preventing the initiation of DNA synthesis.



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Caption: Competitive inhibition of reverse transcriptase by **Suramin**.

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